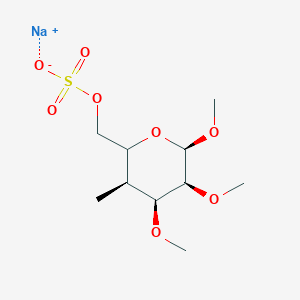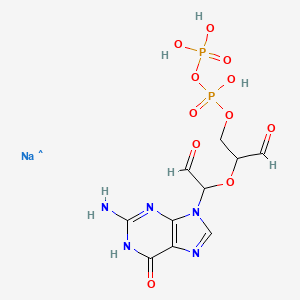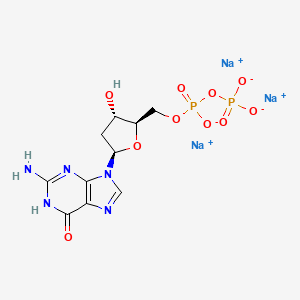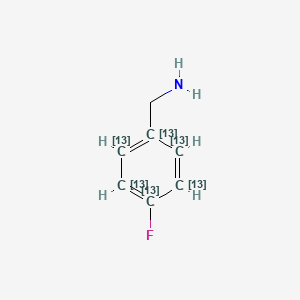
4-Fluorobenzylamine-13C6
Overview
Description
4-Fluorobenzylamine-13C6 is a labeled analog of 4-Fluorobenzylamine, where the benzene ring is substituted with a fluorine atom at the para position and six carbon atoms are replaced with carbon-13 isotopes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 4-Fluorobenzylamine involves the transition metal-assisted sodium borohydride reduction of 4-Fluorobenzonitrile. This method can be extended to borohydride exchange resin, enabling a viable option for automated syntheses .
Industrial Production Methods
Industrial production methods for 4-Fluorobenzylamine-13C6 are not extensively documented. the general approach involves the use of labeled precursors and isotopic exchange reactions to incorporate carbon-13 into the benzylamine structure .
Chemical Reactions Analysis
Types of Reactions
4-Fluorobenzylamine-13C6 undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the amine group to a nitro or nitroso group.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various substituted benzylamines, nitrobenzylamines, and other functionalized derivatives .
Scientific Research Applications
4-Fluorobenzylamine-13C6 is used in a wide range of scientific research applications:
Biology: The compound is used in the study of enzyme interactions and protein labeling.
Medicine: It is employed in the development of radiotracers for diagnostic imaging.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-Fluorobenzylamine-13C6 involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies. The labeled carbon-13 atoms allow for detailed tracking and analysis using nuclear magnetic resonance (NMR) spectroscopy .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxybenzylamine
- 4-Methylbenzylamine
- 4-Chlorobenzylamine
- 3-Fluorobenzylamine
- 2-Fluorobenzylamine
Uniqueness
4-Fluorobenzylamine-13C6 is unique due to the presence of the fluorine atom and the carbon-13 isotopes. These features enhance its utility in various research applications, particularly in imaging and spectroscopy. The compound’s labeled nature allows for precise tracking and analysis, distinguishing it from other similar benzylamines .
Properties
IUPAC Name |
(4-fluoro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c8-7-3-1-6(5-9)2-4-7/h1-4H,5,9H2/i1+1,2+1,3+1,4+1,6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIFVWLUQBAIPMJ-ZFJHNFROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.100 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
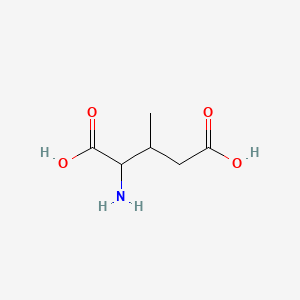
![6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid](/img/structure/B1140862.png)
